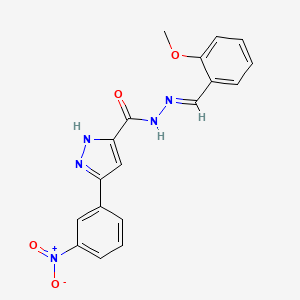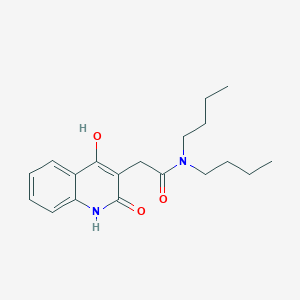![molecular formula C20H18N2O3 B11993967 2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide CAS No. 303085-23-6](/img/structure/B11993967.png)
2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide is a complex organic compound that features a biphenyl group linked to a furan ring through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide typically involves the reaction of 4-biphenylol with furan-2-carbaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the hydrazide linkage.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase gamma (PI3Kγ) by binding to its active site, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to reduced cellular responses in inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylene thiazolidinediones: These compounds also inhibit PI3Kγ and have similar applications in medicinal chemistry.
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide: Known for its inhibitory effects on SARS-CoV-2 main protease.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-N’-(furan-2-ylmethylene)propanehydrazide is unique due to its specific structural features that allow it to interact with a different set of molecular targets compared to other similar compounds. Its biphenyl group provides additional sites for chemical modification, potentially leading to derivatives with enhanced biological activity .
Properties
CAS No. |
303085-23-6 |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C20H18N2O3/c1-15(20(23)22-21-14-19-8-5-13-24-19)25-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,22,23)/b21-14+ |
InChI Key |
SQHSRSUPGINQLY-KGENOOAVSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CO1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CO1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11993886.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)







![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)
![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)
![2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline](/img/structure/B11993946.png)


